molecular formula C10H12O2 B14667348 (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane CAS No. 51591-49-2

(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane

Cat. No.: B14667348
CAS No.: 51591-49-2
M. Wt: 164.20 g/mol
InChI Key: CDIKGISJRLTLRA-PSASIEDQSA-N
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Description

(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane is an organic compound characterized by its unique stereochemistry and dioxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane typically involves the reaction of phenylacetaldehyde with a suitable diol under acidic conditions to form the dioxolane ring. The stereochemistry is controlled by using chiral catalysts or starting materials that favor the formation of the (2R,4R) isomer.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring into more reduced forms, such as alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenylethanol.

Scientific Research Applications

(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into chiral active sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-methyl-2-phenyl-1,3-dioxolane: The enantiomer of the compound, with different stereochemistry.

    (2R,4R)-4-methyl-2-phenyl-1,3-dioxane: A similar compound with a different ring structure.

Uniqueness

(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane is unique due to its specific stereochemistry and dioxolane ring, which confer distinct chemical and biological properties. Its ability to participate in stereospecific reactions and interact with chiral environments makes it valuable in various scientific and industrial applications.

Properties

CAS No.

51591-49-2

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1

InChI Key

CDIKGISJRLTLRA-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1CO[C@H](O1)C2=CC=CC=C2

Canonical SMILES

CC1COC(O1)C2=CC=CC=C2

Origin of Product

United States

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